molecular formula C14H20O3 B13681810 5-(4-Isopropoxyphenyl)pentanoic Acid

5-(4-Isopropoxyphenyl)pentanoic Acid

Cat. No.: B13681810
M. Wt: 236.31 g/mol
InChI Key: GXTSCPABFMLZHU-UHFFFAOYSA-N
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Description

5-(4-Isopropoxyphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone with an isopropoxyphenyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxyphenyl)pentanoic Acid typically involves the alkylation of 4-isopropoxyphenylacetic acid with a suitable pentanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-isopropoxyphenylmagnesium bromide reacts with a pentanoic acid chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxyphenyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives such as ketones or secondary alcohols.

    Reduction: Conversion to 5-(4-Isopropoxyphenyl)pentanol.

    Substitution: Formation of various substituted phenylpentanoic acids.

Scientific Research Applications

5-(4-Isopropoxyphenyl)pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxyphenylacetic Acid: Shares the isopropoxyphenyl group but differs in the length of the carbon chain.

    5-Phenylpentanoic Acid: Lacks the isopropoxy group, making it less hydrophobic.

    4-Isopropylphenylpentanoic Acid: Similar structure but with an isopropyl group instead of an isopropoxy group.

Uniqueness

5-(4-Isopropoxyphenyl)pentanoic Acid is unique due to the presence of both the isopropoxy group and the pentanoic acid backbone, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)pentanoic acid

InChI

InChI=1S/C14H20O3/c1-11(2)17-13-9-7-12(8-10-13)5-3-4-6-14(15)16/h7-11H,3-6H2,1-2H3,(H,15,16)

InChI Key

GXTSCPABFMLZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

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